

# KSQ-4279: Unprecedented Selectivity for USP1 Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | KSQ-4279 (gentisate) |           |
| Cat. No.:            | B15582149            | Get Quote |

#### For Immediate Release

A comprehensive analysis of preclinical data demonstrates that KSQ-4279, a clinical-stage small molecule inhibitor, exhibits exceptional selectivity for Ubiquitin-Specific Protease 1 (USP1). This high degree of selectivity minimizes the potential for off-target effects, positioning KSQ-4279 as a promising therapeutic candidate for cancers with specific DNA damage response deficiencies. This guide provides a detailed comparison of KSQ-4279 with other known USP1 inhibitors, supported by experimental evidence.

## **Superior Selectivity Profile of KSQ-4279**

Biochemical assays reveal that KSQ-4279 maintains its highly specific inhibitory activity against USP1 even at concentrations significantly exceeding its half-maximal inhibitory concentration (IC50). In contrast, the tool compound ML323 begins to show inhibitory effects on other closely related deubiquitinating enzymes (DUBs) at much lower multiples of its IC50.

A key study demonstrated that KSQ-4279 retained "exquisite selectivity" for USP1 at inhibitor concentrations as high as 10,000 times its IC50 value.[1][2] Conversely, ML323 exhibited inhibition of USP12 and USP46, two close homologs of USP1, at concentrations 100 times higher than its IC50 value for USP1.[1][2]



| Inhibitor | Target    | Primary IC50 | Off-Target<br>Activity                                          | Off-Target Concentration Relative to IC50 |
|-----------|-----------|--------------|-----------------------------------------------------------------|-------------------------------------------|
| KSQ-4279  | USP1      | 2 nmol/L[3]  | No significant inhibition of other DUBs in a panel of 43[3]     | Up to 10,000x<br>IC50[1][2]               |
| ML323     | USP1      | 76 nM[4]     | Inhibition of<br>USP12 and<br>USP46                             | 100x IC50[1][2]                           |
| Pimozide  | USP1/UAF1 | 2 μΜ[4]      | Poor inhibitor of<br>UCH-L1 and<br>UCH-L3 (IC50 ><br>500 μΜ)[5] | Not specified                             |
| GW7647    | USP1/UAF1 | 5 μM[4]      | Inhibited UCHs<br>with an<br>estimated IC50 ><br>200 μM[5]      | Not specified                             |

# Mechanism of Action: An Induced-Fit Binding to a Cryptic Site

The remarkable selectivity of KSQ-4279 is attributed to its unique mechanism of action. Cryoelectron microscopy (cryo-EM) studies have revealed that KSQ-4279 binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[3] This binding site is not present in the unbound state of the enzyme, indicating an "induced-fit" mechanism.[3] This allosteric pocket is not conserved across other DUBs, which likely explains the high selectivity of KSQ-4279 for USP1.[3] Both KSQ-4279 and ML323 bind to the same cryptic site but disrupt the protein structure in subtly different ways.[1][2][6][7]



## The USP1 Signaling Pathway and Therapeutic Rationale

USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating two key proteins: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 complex.[1][8] These deubiquitination events are crucial for the proper functioning of translesion synthesis and the Fanconi Anemia pathway, respectively.[1][8][9] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, tumor cells become highly dependent on USP1 for survival.[8] By inhibiting USP1, KSQ-4279 can induce synthetic lethality in these cancer cells.[8]







Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination—Deficient Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP1 inhibition: A journey from target discovery to clinical translation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [KSQ-4279: Unprecedented Selectivity for USP1
   Inhibition in Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15582149#independent-verification-of-ksq-4279-s-selectivity-for-usp1]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com